REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH3:10][C:11]([CH3:18])=[CH:12][C:13](OCC)=[O:14].S(=O)(=O)(O)O.CCOCC>C1C=CC=CC=1>[CH3:10][C:11]1([CH3:18])[C:5]2[C:4](=[CH:3][C:2]([CH3:1])=[CH:7][C:6]=2[CH3:8])[O:9][C:13](=[O:14])[CH2:12]1
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Name
|
|
Quantity
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3.2 g
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Type
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reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
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CC(=CC(=O)OCC)C
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
|
CCOCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
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2 h
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Type
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WASH
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Details
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washed successively with water (2×40 mL), 5% aqueous NaHCO3 solution (2×20 mL), brine (2×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
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Details
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After filtering off the desiccant
|
Type
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CUSTOM
|
Details
|
the solvent was removed under vacuum
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Type
|
CUSTOM
|
Details
|
to obtain a dark brown gummy material
|
Type
|
CUSTOM
|
Details
|
The title compound, IIIa, (3.34 g, 16.4 mmol, Y: 62.4%) was crystallized out from the mixture
|
Type
|
TEMPERATURE
|
Details
|
upon cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
mp, 95.8-96.3° C.
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
CC1(CC(OC2=CC(=CC(=C12)C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |